N-benzyl-2-ethoxy-5-isopropylbenzenesulfonamide
Description
Properties
IUPAC Name |
N-benzyl-2-ethoxy-5-propan-2-ylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3S/c1-4-22-17-11-10-16(14(2)3)12-18(17)23(20,21)19-13-15-8-6-5-7-9-15/h5-12,14,19H,4,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLAHHLKSCKVSRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(C)C)S(=O)(=O)NCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-ethoxy-5-isopropylbenzenesulfonamide typically involves the reaction of 2-ethoxy-5-isopropylbenzenesulfonyl chloride with benzylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent recycling, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-ethoxy-5-isopropylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzenesulfonamides depending on the nucleophile used.
Scientific Research Applications
N-benzyl-2-ethoxy-5-isopropylbenzenesulfonamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-benzyl-2-ethoxy-5-isopropylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The benzyl and ethoxy groups may enhance the compound’s binding affinity and specificity for certain targets .
Comparison with Similar Compounds
2-Methoxy-5-(2-oxopropyl)benzenesulfonamide (CAS 116091-63-5; Similarity: 0.90)
- Substituents : Methoxy (position 2), 2-oxopropyl (position 5).
- Key differences: Replacement of the ethoxy group with methoxy reduces steric bulk, while the 2-oxopropyl group introduces a ketone functionality absent in the target compound.
2-(2-Methoxyethoxy)benzenesulfonamide (CAS 82031-33-2; Similarity: 0.81)
Ethyl 2-Methoxy-5-sulfamoylbenzoate (CAS 33045-53-3; Similarity: 0.80)
- Substituents : Methoxy (position 2), ethyl ester (position 5).
- Key differences : The ester group introduces a hydrolyzable moiety, which may act as a prodrug mechanism. Unlike the target compound’s isopropyl group, the ester could enhance metabolic instability in vivo .
Data Table: Comparative Analysis
| Compound Name (CAS) | Molecular Formula | Substituents (Position) | Molecular Weight (g/mol) | Solubility (Predicted) | Biological Activity Notes |
|---|---|---|---|---|---|
| N-Benzyl-2-ethoxy-5-isopropylbenzenesulfonamide | C₂₃H₂₇N₃O₄S | Ethoxy (2), Isopropyl (5), Benzyl | 441.5 | Moderate lipophilicity | Potential enzyme inhibition |
| 2-Methoxy-5-(2-oxopropyl)benzenesulfonamide | C₁₁H₁₅NO₄S | Methoxy (2), 2-oxopropyl (5) | 257.3 | Higher polarity | Reduced cell permeability |
| 2-(2-Methoxyethoxy)benzenesulfonamide | C₉H₁₃NO₄S | 2-Methoxyethoxy (2) | 243.3 | High aqueous solubility | Limited tissue penetration |
| Ethyl 2-methoxy-5-sulfamoylbenzoate | C₁₀H₁₃NO₅S | Methoxy (2), Ethyl ester (5) | 259.3 | pH-dependent hydrolysis | Prodrug activation required |
Research Findings
Lipophilicity and Bioavailability : The ethoxy and isopropyl groups in the target compound confer higher lipophilicity compared to methoxy or hydrophilic analogs, suggesting improved blood-brain barrier penetration or tissue distribution .
Enzyme Binding : The isopropyl group may enhance van der Waals interactions with hydrophobic enzyme pockets, whereas the 2-oxopropyl group in CAS 116091-63-5 introduces steric and electronic mismatches in certain targets .
Metabolic Stability : The benzyl group in the target compound could slow oxidative metabolism compared to ester-containing analogs (e.g., CAS 33045-53-3), which are prone to hydrolysis .
Notes
Limitations : Direct biological data (e.g., IC₅₀ values) for the target compound and its analogs are unavailable in the provided evidence; comparisons are structural and similarity-based .
Functional Implications : Substituent variations significantly alter solubility, binding affinity, and metabolic profiles, underscoring the need for empirical studies to validate theoretical predictions.
Synthetic Feasibility : The benzyl and ethoxy groups in the target compound may complicate synthesis compared to simpler methoxy derivatives, impacting scalability .
Biological Activity
N-benzyl-2-ethoxy-5-isopropylbenzenesulfonamide is a sulfonamide compound that has garnered attention in recent pharmacological research due to its diverse biological activities. This article explores its biological activity, focusing on enzyme inhibition, anticonvulsant properties, and structure-activity relationships (SAR).
1. Enzyme Inhibition Studies
Sulfonamides, including this compound, are known for their ability to inhibit various enzymes. Recent studies have evaluated their inhibitory effects on acetylcholinesterase (AChE) and α-glucosidase, which are critical targets in the treatment of Alzheimer's disease and diabetes, respectively.
1.1 Acetylcholinesterase (AChE) Inhibition
The compound exhibited significant AChE inhibitory activity with an IC50 value of 52.63 ± 0.14 µM, indicating strong potential as a therapeutic agent for cognitive disorders. Other related compounds showed varying degrees of inhibition, as summarized in Table 1.
| Compound | IC50 (µM) |
|---|---|
| This compound | 52.63 ± 0.14 |
| Compound 5n | 82.75 ± 0.16 |
| Compound 5g | 92.13 ± 0.15 |
| Compound 5j | 92.52 ± 0.16 |
| Compound 5h | 98.72 ± 0.12 |
1.2 α-Glucosidase Inhibition
In addition to AChE inhibition, the compound also demonstrated potent α-glucosidase inhibitory activity with an IC50 value of 57.38 ± 0.19 µM, which is beneficial for managing postprandial hyperglycemia in diabetic patients.
| Compound | IC50 (µM) |
|---|---|
| This compound | 57.38 ± 0.19 |
| Compound 5h | 123.36 ± 0.19 |
| Compound 5j | 123.42 ± 0.19 |
| Compound 5c | 124.35 ± 0.15 |
| Compound 5d | 124.74 ± 0.18 |
2. Anticonvulsant Activity
This compound has been investigated for its anticonvulsant properties in various animal models.
The compound was tested in the maximal electroshock (MES) test and the pentylenetetrazole (PTZ) test, demonstrating significant efficacy in preventing seizures across these models, suggesting a broad-spectrum anticonvulsant potential.
2.2 Case Studies
In a study involving multiple derivatives of N-benzyl compounds, it was found that specific structural features significantly enhanced anticonvulsant activity, particularly the presence of certain heteroatoms at strategic positions within the molecule .
3. Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of sulfonamides like this compound.
3.1 Key Findings
Research indicates that modifications to the benzene ring and sulfonamide group can lead to enhanced enzyme inhibition and anticonvulsant effects:
- The introduction of alkyl groups at specific positions can improve AChE inhibition.
- Substituents such as chloro or methoxy have been shown to significantly affect the potency against both AChE and α-glucosidase.
Q & A
Q. How can degradation products be characterized under accelerated stability conditions?
- Methodological Answer :
- Forced degradation : Expose the compound to heat (40–60°C), light (ICH Q1B), and acidic/alkaline conditions.
- LC-MS/MS : Identify degradation pathways (e.g., hydrolysis of sulfonamide bonds).
- Kinetic modeling : Calculate shelf life using Arrhenius equations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
